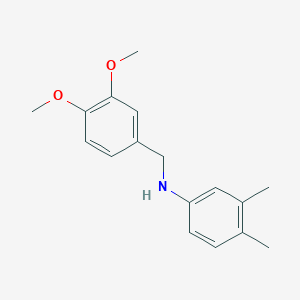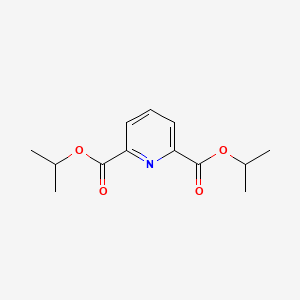![molecular formula C13H20N2O2 B5687313 (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5687313.png)
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used as a recreational drug. MDMA is a member of the amphetamine class of drugs and has a chemical structure that is similar to both amphetamines and hallucinogens. Although MDMA is not approved for medical use, it has been the subject of scientific research due to its potential therapeutic effects.
Mécanisme D'action
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine acts primarily on the serotonin system in the brain, increasing the release and blocking the reuptake of serotonin. This leads to an increase in the levels of serotonin in the synaptic cleft, resulting in a feeling of euphoria and increased empathy. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also affects the release of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and increased levels of cortisol and prolactin. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also cause dehydration, hyponatremia, and serotonin syndrome, which can be life-threatening.
Avantages Et Limitations Des Expériences En Laboratoire
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has several advantages and limitations for use in laboratory experiments. One advantage is that it can be administered orally, making it easy to administer and measure. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine also has a relatively short half-life, which allows for the rapid onset and offset of its effects. However, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is a controlled substance and requires a special license to possess and use in research. (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine can also be difficult to obtain in pure form, and its effects can be highly variable depending on the individual and the setting in which it is administered.
Orientations Futures
There are several future directions for research on (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine. One direction is to further investigate its potential therapeutic effects in psychiatry, neurology, and oncology. Another direction is to study the long-term effects of (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine use on the brain and behavior, as well as its potential for addiction. Finally, there is a need for improved methods for synthesizing and purifying (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine, as well as for developing more accurate and reliable methods for measuring its effects.
Méthodes De Synthèse
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine is synthesized from safrole, a naturally occurring compound found in various plants, through a multi-step chemical process. The process involves the conversion of safrole to isosafrole, which is then converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine using a reducing agent such as aluminum amalgam or sodium borohydride.
Applications De Recherche Scientifique
(1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied for its potential therapeutic effects in various fields such as psychiatry, neurology, and oncology. In psychiatry, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for post-traumatic stress disorder (PTSD) and social anxiety in patients with autism. In neurology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for Parkinson's disease and as a neuroprotective agent. In oncology, (1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]methylamine has been studied as a treatment for end-of-life anxiety and depression in cancer patients.
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-14(2)6-7-15(3)9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMSSKNLUXCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N,N,N'-trimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{1-(2,5-dimethylphenyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}ethyl)-5-methyl-1H-tetrazole](/img/structure/B5687230.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)
![9-(2,5-dimethyl-3-furoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687248.png)

![N-[(3-pyridinylamino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B5687253.png)

![(1S*,5R*)-N-benzyl-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5687267.png)

![1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5687280.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5687293.png)
![2,3-dihydro-1,4-benzodioxin-6-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5687298.png)
![4-{4-[3-(trifluoromethyl)phenoxy]piperidin-1-yl}pyrimidine](/img/structure/B5687321.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanamide](/img/structure/B5687326.png)
![7-isopropyl-N-[2-(3-pyridinylamino)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5687337.png)